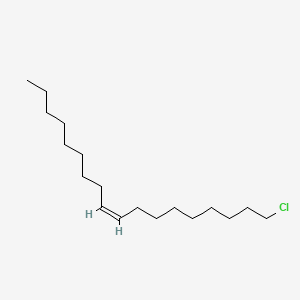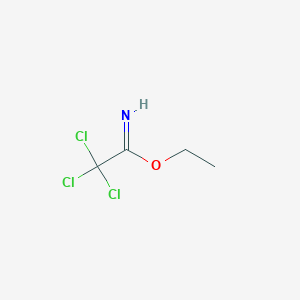
Ethyl 2,2,2-trichloroacetimidate
Vue d'ensemble
Description
Ethyl 2,2,2-trichloroacetimidate is an organic compound with the linear formula CCl3C(=NH)OC2H5 . It is used in chemical synthesis studies .
Synthesis Analysis
Ethyl 2,2,2-trichloroacetimidate can be synthesized from 2-trimethylsilylethanol . This imidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Molecular Structure Analysis
The molecular structure of Ethyl 2,2,2-trichloroacetimidate consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a carbon atom, which is in turn bonded to three chlorine atoms and an ethoxy group .Chemical Reactions Analysis
Trichloroacetimidates, such as Ethyl 2,2,2-trichloroacetimidate, are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been used in the synthesis of various compounds, including the formation of 2-trimethylsilylethyl esters .Physical And Chemical Properties Analysis
Ethyl 2,2,2-trichloroacetimidate is a liquid at room temperature. It has a refractive index of 1.469, a boiling point of 74-75°C at 39 mmHg, a melting point of -15°C, and a density of 1.331 g/mL at 25°C .Applications De Recherche Scientifique
Application 1: Esterification
- Summary of the Application: Ethyl 2,2,2-trichloroacetimidate is used in the formation of 2-trimethylsilylethyl esters . This process is part of a broader category of reactions known as esterifications, which are ubiquitous in organic chemistry and particularly important for protecting groups for organic molecules with a carboxylic acid functionality .
- Methods of Application: The imidate is synthesized from 2-trimethylsilylethanol in high yield . It acts as an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .
- Results or Outcomes: The use of Ethyl 2,2,2-trichloroacetimidate allows for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst . This simplifies the esterification process and reduces the potential for side reactions .
Application 2: Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine
- Summary of the Application: tert-Butyl 2,2,2-trichloroacetimidate, a derivative of Ethyl 2,2,2-trichloroacetimidate, is used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of tert-Butyl 2,2,2-trichloroacetimidate allows for the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .
Application 3: Acid-catalyzed Benzylation of Hydroxy Groups
- Summary of the Application: Benzyl 2,2,2-trichloroacetimidate, another derivative of Ethyl 2,2,2-trichloroacetimidate, is used for the acid-catalyzed benzylation of hydroxy groups .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of Benzyl 2,2,2-trichloroacetimidate allows for the acid-catalyzed benzylation of hydroxy groups .
Application 4: Synthesis of Allyl Propargyl Ether Intermediate
- Summary of the Application: Allyl trichloroacetimidate, a derivative of Ethyl 2,2,2-trichloroacetimidate, is used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of Allyl trichloroacetimidate allows for the synthesis of an allyl propargyl ether intermediate .
Application 5: Preparation of Fluorinated Probes for Protein Kinase C
- Summary of the Application: Allyl trichloroacetimidate is used in the preparation of fluorinated probes for Protein Kinase C .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of Allyl trichloroacetimidate allows for the preparation of fluorinated probes for Protein Kinase C .
Application 6: Protection of Alcohols
- Summary of the Application: 4-Methoxybenzyl trichloroacetimidate, another derivative of Ethyl 2,2,2-trichloroacetimidate, is used for the protection of alcohols in the form of p-methoxybenzyl (PMB) ethers .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4-Methoxybenzyl trichloroacetimidate allows for the protection of alcohols .
Application 7: Synthesis of Chiral Syn- or Anti- Diamines
- Summary of the Application: 4-Methoxybenzyl trichloroacetimidate, a derivative of Ethyl 2,2,2-trichloroacetimidate, is used in the selective preparation of chiral syn- or anti- diamines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4-Methoxybenzyl trichloroacetimidate allows for the selective preparation of chiral syn- or anti- diamines .
Application 8: Syntheses of Bryostatin Intermediates
- Summary of the Application: 4-Methoxybenzyl trichloroacetimidate is used in independent syntheses of bryostatin intermediates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4-Methoxybenzyl trichloroacetimidate allows for the syntheses of bryostatin intermediates .
Application 9: Synthesis of (+)-Laurencin
- Summary of the Application: 4-Methoxybenzyl trichloroacetimidate is used in the synthesis of (+)-Laurencin .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4-Methoxybenzyl trichloroacetimidate allows for the synthesis of (+)-Laurencin .
Safety And Hazards
Ethyl 2,2,2-trichloroacetimidate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSSZRPXOBWRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408547 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,2-trichloroacetimidate | |
CAS RN |
23213-96-9 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



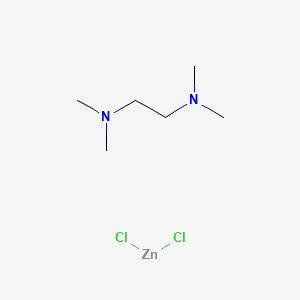

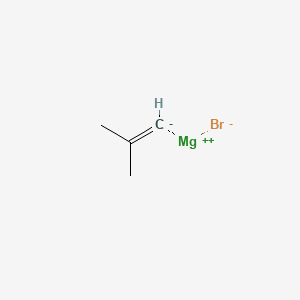
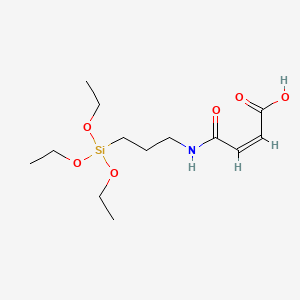

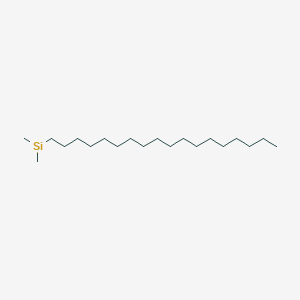
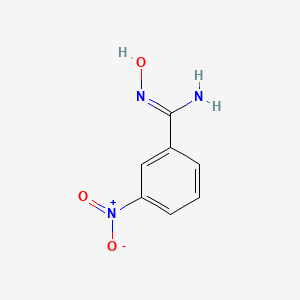
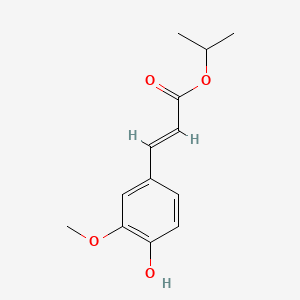
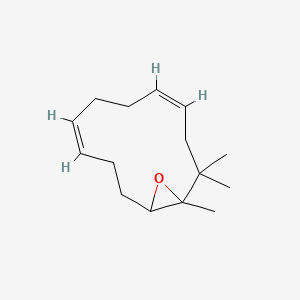
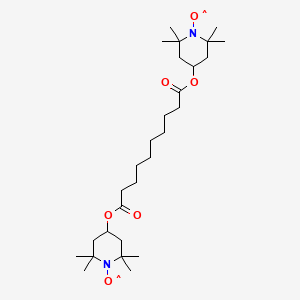
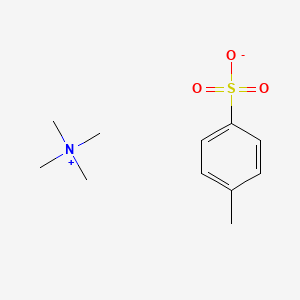
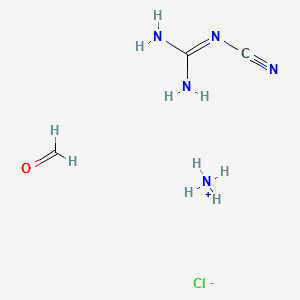
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
